molecular formula C6H8O4 B14130549 (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid CAS No. 77044-59-8

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid

Cat. No.: B14130549
CAS No.: 77044-59-8
M. Wt: 144.12 g/mol
InChI Key: TXHMXVHHWXUAQZ-ONEGZZNKSA-N
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Description

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with methyl vinyl ketone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anti-inflammatory effects could be related to the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxycinnamate: This compound shares a similar methoxy group and is used in sunscreens for its UV-absorbing properties.

    4-Methoxybenzoic acid: Another related compound with a methoxy group, commonly used in the synthesis of various organic compounds.

Uniqueness

(E)-4-Methoxy-2-methyl-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

77044-59-8

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(E)-4-methoxy-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h3H,1-2H3,(H,8,9)/b4-3+

InChI Key

TXHMXVHHWXUAQZ-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)O

Canonical SMILES

CC(=CC(=O)OC)C(=O)O

Origin of Product

United States

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